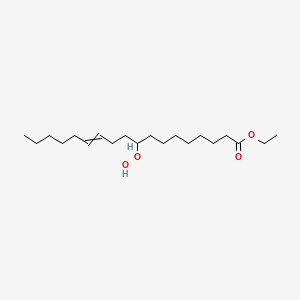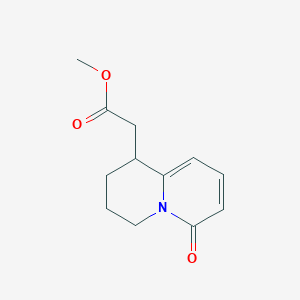
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate is a heterocyclic compound that features a quinolizine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both ester and ketone functional groups within its structure allows for diverse chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted aniline with an α,β-unsaturated ester under acidic conditions to form the quinolizine ring system. The reaction is typically carried out in a solvent such as toluene or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies investigating the biological activity of quinolizine derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolizine Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 2-quinolizinone share structural similarities with Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in similar research applications.
Uniqueness
This compound is unique due to the combination of its ester and ketone functional groups within the quinolizine framework. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in both synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
142799-05-1 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl 2-(6-oxo-1,2,3,4-tetrahydroquinolizin-1-yl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)8-9-4-3-7-13-10(9)5-2-6-11(13)14/h2,5-6,9H,3-4,7-8H2,1H3 |
Clé InChI |
SGEAXLFUTXGRMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCCN2C1=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)

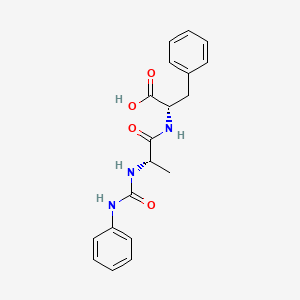


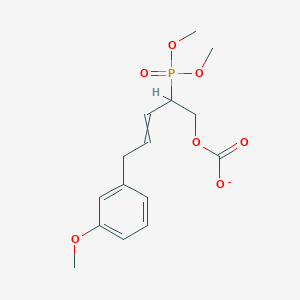
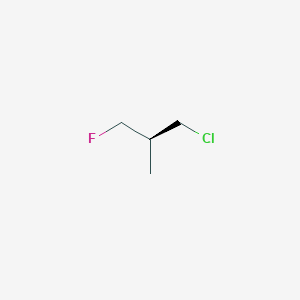
![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)


